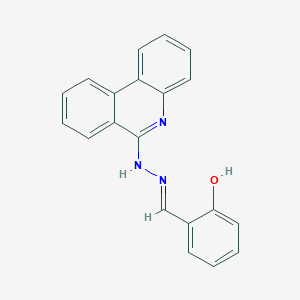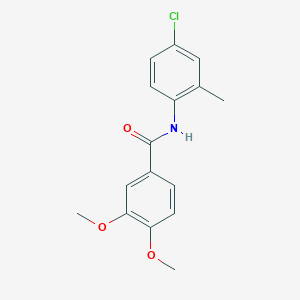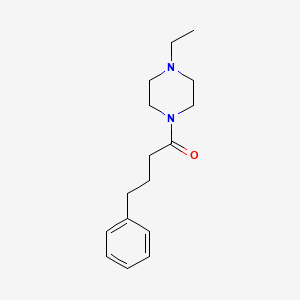![molecular formula C20H18N4O B6059966 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B6059966.png)
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide, also known as MIH, is a synthetic compound that has shown potential in various scientific research applications. MIH belongs to the family of indole-based compounds and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide is not fully understood. However, it has been suggested that 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide may exert its effects through the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory activity. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also been shown to improve cognitive function and protect neurons against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has several advantages for lab experiments, including its synthetic accessibility, low cost, and potential for use in various scientific research applications. However, 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide. First, further studies are needed to elucidate the mechanism of action of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide. Second, the potential of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation needs to be explored further. Third, the development of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide analogs with improved pharmacological properties is warranted. Fourth, the potential toxicity of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide at high concentrations needs to be further investigated. Finally, the development of novel methods for the synthesis of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide and its analogs is an area of future research.
Conclusion:
In conclusion, 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide is a synthetic compound that has shown potential in various scientific research applications. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been synthesized using different methods and has exhibited anti-proliferative, neuroprotective, and anti-inflammatory activities. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has several advantages for lab experiments, including its synthetic accessibility and low cost. However, 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide also has limitations, including its limited solubility in water and potential toxicity at high concentrations. There are several future directions for the research on 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide, including the elucidation of its mechanism of action, the exploration of its therapeutic potential, and the development of novel synthetic methods and analogs.
Synthesemethoden
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been synthesized using different methods, including the condensation of 2-methylindole-3-carboxaldehyde with 1-methyl-1H-indole-3-carbohydrazide in the presence of acetic acid and refluxing the reaction mixture for several hours. Another method involves the reaction of 2-methylindole-3-carboxaldehyde with 1-methyl-1H-indole-3-carbohydrazide in the presence of p-toluenesulfonic acid and refluxing the reaction mixture for several hours. Both methods yield 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide as a yellow solid.
Wissenschaftliche Forschungsanwendungen
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory activity. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also been shown to protect neurons against oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also exhibited anti-inflammatory activity in animal models of inflammation.
Eigenschaften
IUPAC Name |
1-methyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13-16(14-7-3-5-9-18(14)22-13)11-21-23-20(25)17-12-24(2)19-10-6-4-8-15(17)19/h3-12,22H,1-2H3,(H,23,25)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAADRUCFKFNXAA-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-indole-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059885.png)
![ethyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6059888.png)

![N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B6059893.png)

![2-[4-(2-chlorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6059913.png)

![1-(2-methoxyethyl)-N-[2-(3-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6059930.png)
![allyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6059939.png)
![N-(3,4-dichlorophenyl)-2-[(2-furylmethyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B6059943.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6059953.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6059978.png)
![1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6059984.png)